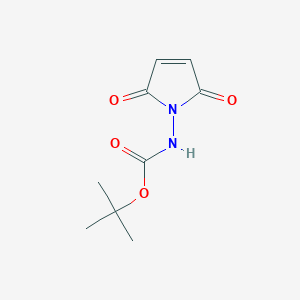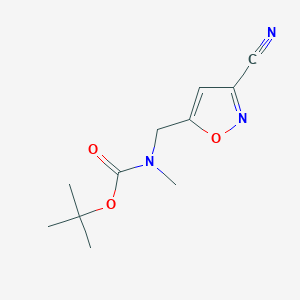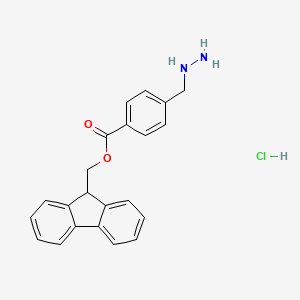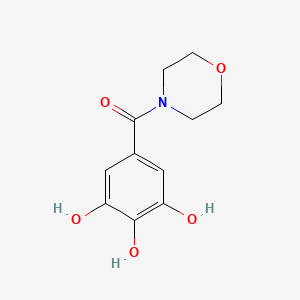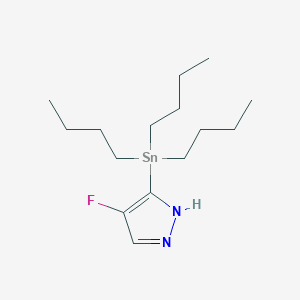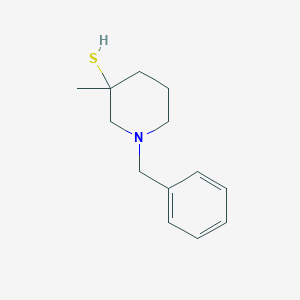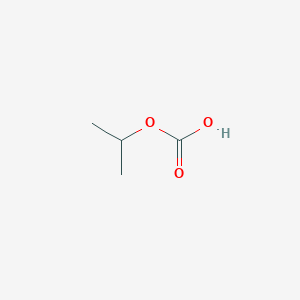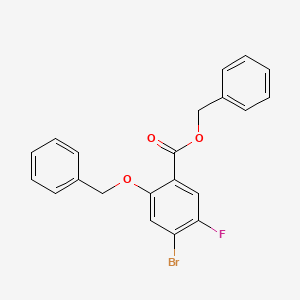
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, benzyloxy, bromo, and fluoro substituents on the benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The protection of hydroxyl groups by converting them into benzyl ethers using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The formation of the benzoate ester by reacting the benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the benzylic position using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with an amine or thiol group.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, OsO4
Reducing Agents: LiAlH4, NaBH4, H2/Pd
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation Products: Benzoic acid derivatives
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Amino, thiol, or alkoxy-substituted benzoates
Applications De Recherche Scientifique
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo and fluoro) and electron-donating groups (benzyloxy) can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- Benzyl 2-(benzyloxy)-4-chloro-5-fluorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-chlorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-methylbenzoate
Comparison: Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is unique due to the combination of bromo and fluoro substituents, which can significantly affect its reactivity and interactions compared to similar compounds with different substituents. The presence of both electron-withdrawing and electron-donating groups provides a balance that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C21H16BrFO3 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
benzyl 4-bromo-5-fluoro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H16BrFO3/c22-18-12-20(25-13-15-7-3-1-4-8-15)17(11-19(18)23)21(24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clé InChI |
DSXLKZSGJZLBNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


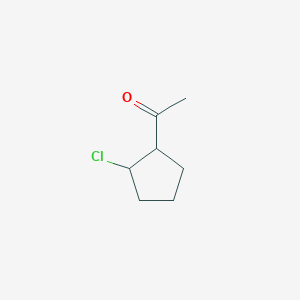


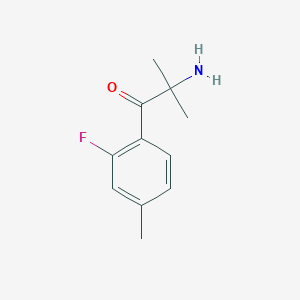
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
